

An In-depth Technical Guide to the Physicochemical Properties of Chloromethanol

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Compound of Interest

Compound Name: Chloromethanol

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Abstract

Chloromethanol (CH_2ClO), a simple α -chloroether, is a highly reactive and unstable chemical intermediate. Due to its transient nature, comprehensive experimental data on its physicochemical properties are scarce. This technical guide provides a consolidated overview of the known and predicted properties of **chloromethanol**, including its structure, thermodynamic properties, and reactivity. In the absence of direct experimental data for many parameters, estimations based on analogous compounds and theoretical calculations are presented. This document also outlines a plausible experimental protocol for its synthesis and purification, along with critical safety and handling procedures. The information herein is intended to serve as a valuable resource for researchers utilizing or studying **chloromethanol** in synthetic chemistry and related fields.

Introduction

Chloromethanol is the simplest α -chloro alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to the same carbon atom. Its high reactivity stems from the inductive effect of the electronegative chlorine and oxygen atoms, making the carbon atom highly electrophilic. This inherent instability has made the isolation and characterization of pure **chloromethanol** challenging, leading to a paucity of experimental data in the scientific literature.

This guide aims to collate the available information on **chloromethanol**, supplementing it with predicted data and information from closely related α -chloroethers to provide a comprehensive profile for researchers.

Physicochemical Properties

The majority of the physicochemical data for **chloromethanol** is based on computational predictions. Experimental values are explicitly noted where available.

Table 1: General and Predicted Physical Properties of **Chloromethanol**

Property	Value	Source/Method
Molecular Formula	CH ₃ ClO	-
Molecular Weight	66.49 g/mol	-
CAS Number	15454-33-8	-
Predicted Boiling Point	101.6 °C	Computational Prediction
Predicted pKa	11.99	Computational Prediction[1]
Appearance	Colorless, flammable liquid with a sharp, pungent odor.[2]	General Description[2]

Table 2: Thermodynamic Properties of **Chloromethanol**

Property	Value	Source/Method
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-215.5 \pm 1.5 kJ/mol	Active Thermochemical Tables (Experimental)

Spectroscopic Data (Estimated)

Direct experimental spectroscopic data for **chloromethanol** is not readily available. The following tables provide estimated values based on typical chemical shifts and spectral characteristics of analogous α -chloroethers and alkyl halides.

Table 3: Estimated ^1H and ^{13}C NMR Chemical Shifts for **Chloromethanol**

Nucleus	Environment	Estimated Chemical Shift (δ , ppm)
^1H	$-\text{CH}_2\text{Cl}$	5.0 - 5.5
^1H	$-\text{OH}$	Variable (broad singlet)
^{13}C	$-\text{CH}_2\text{Cl}$	75 - 85

Disclaimer: These are estimated values based on typical shifts for α -chloroethers and may vary depending on the solvent and other experimental conditions.

Table 4: Estimated Key IR Absorption Bands for **Chloromethanol**

Functional Group	Vibration	Estimated Wavenumber (cm^{-1})
O-H	Stretch (broad)	3200 - 3600
C-H	Stretch	2850 - 3000
C-O	Stretch	1000 - 1260
C-Cl	Stretch	600 - 800[3][4][5]

Table 5: Predicted Mass Spectrometry Fragmentation for **Chloromethanol**

m/z	Possible Fragment	Notes
66/68	$[\text{CH}_3\text{ClO}]^+$	Molecular ion peak ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
49/51	$[\text{CH}_2\text{Cl}]^+$	Loss of OH radical
31	$[\text{CH}_2\text{OH}]^+$	Loss of Cl radical
29	$[\text{CHO}]^+$	Further fragmentation

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **chloromethanol** is not well-documented. However, a plausible method can be inferred from the general synthesis of α -chloroethers, which typically involves the reaction of an aldehyde with hydrogen chloride in the presence of an alcohol. For **chloromethanol**, this would involve the reaction of formaldehyde with hydrogen chloride.

Experimental Protocol: Synthesis of Chloromethanol (Proposed)

Reaction: $\text{HCHO} + \text{HCl} \rightleftharpoons \text{HOCH}_2\text{Cl}$

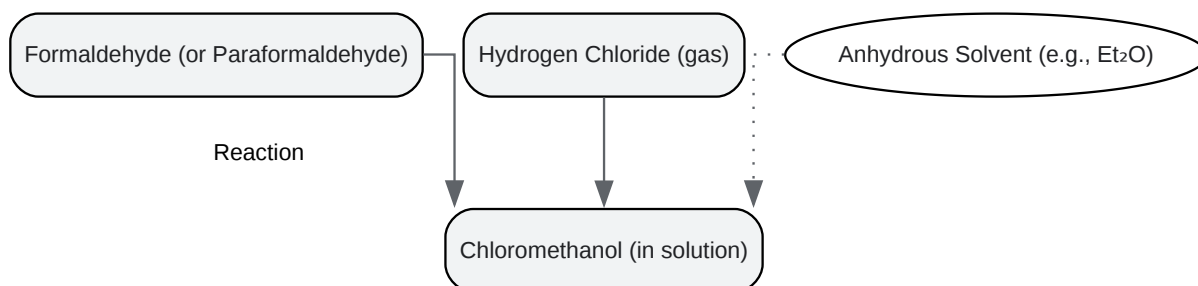
Materials:

- Paraformaldehyde
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Hydrogen chloride gas
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Suspend paraformaldehyde in a cooled, anhydrous solvent in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
- Bubble dry hydrogen chloride gas through the suspension while maintaining a low temperature (e.g., 0-5 °C) with vigorous stirring.
- Monitor the reaction progress (e.g., by observing the dissolution of paraformaldehyde).
- Once the reaction is complete, cease the HCl gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl.
- The resulting solution contains **chloromethanol**. Due to its instability, it is often used in situ for subsequent reactions.

Purification (Caution): Purification of **chloromethanol** by distillation is challenging due to its thermal instability. If required, it should be performed at low temperatures and under reduced pressure. The crude solution can be dried over an anhydrous drying agent like magnesium sulfate and filtered.



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Proposed synthesis of **chloromethanol**.

Reactivity and Stability

Chloromethanol is a highly reactive molecule prone to decomposition and nucleophilic substitution.

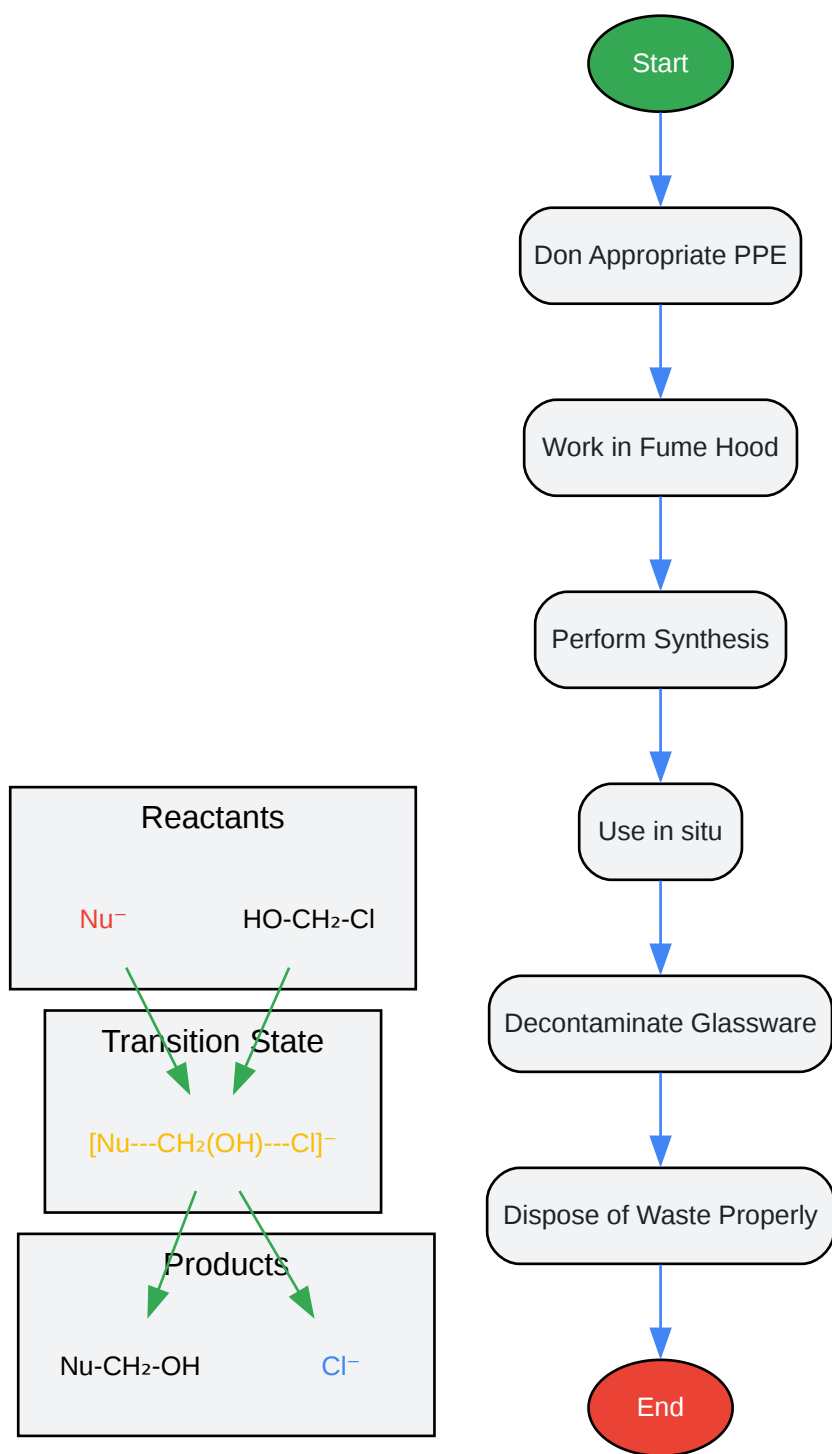
Stability and Decomposition

Chloromethanol is known to be unstable and readily decomposes, particularly in the presence of heat or moisture. The primary decomposition products are formaldehyde and hydrogen chloride.^[2]

Decomposition Pathway: $\text{HOCH}_2\text{Cl} \rightarrow \text{HCHO} + \text{HCl}$

Nucleophilic Substitution

The carbon atom in **chloromethanol** is highly electrophilic and susceptible to attack by nucleophiles. The reaction generally proceeds via an S_N2 mechanism, leading to the displacement of the chloride ion.



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